2,2,3,3-Tetrafluoropropyl methacrylate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

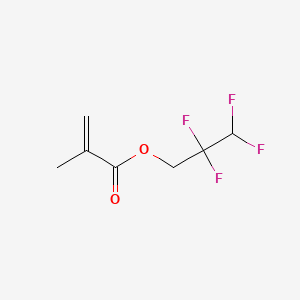

Structure

3D Structure

Properties

IUPAC Name |

2,2,3,3-tetrafluoropropyl 2-methylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8F4O2/c1-4(2)5(12)13-3-7(10,11)6(8)9/h6H,1,3H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSVZYSKAPMBSMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)OCC(C(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8F4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

29991-77-3 | |

| Record name | 2-Propenoic acid, 2-methyl-, 2,2,3,3-tetrafluoropropyl ester, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29991-77-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID50196386 | |

| Record name | 2,2,3,3-Tetrafluoropropyl methacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50196386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

45102-52-1, 29991-77-3 | |

| Record name | 2,2,3,3-Tetrafluoropropyl methacrylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=45102-52-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2,3,3-Tetrafluoropropyl methacrylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0045102521 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2,3,3-Tetrafluoropropyl methacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50196386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2,3,3-tetrafluoropropyl methacrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.064 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Poly(2,2,3,3-tetrafluoropropyl methacrylate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,2,3,3-Tetrafluoropropyl methacrylate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/539HCC6WL9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2,2,3,3-Tetrafluoropropyl Methacrylate: Synthesis, Polymerization, and Advanced Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2,3,3-Tetrafluoropropyl methacrylate (TFPMA) is a fluorinated monomer that has garnered significant interest across various high-technology sectors. Identified by its CAS number 45102-52-1 , this specialized methacrylate ester is a critical building block for the synthesis of advanced polymers with unique and desirable properties. The incorporation of a tetrafluoropropyl group imparts enhanced thermal stability, chemical resistance, and hydrophobicity to the resulting polymers, making them invaluable in fields ranging from material science to pharmaceuticals. This guide provides a comprehensive overview of TFPMA, from its fundamental physicochemical properties and synthesis to its polymerization characteristics and diverse applications.

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical attributes of TFPMA is essential for its effective handling, synthesis, and polymerization. As a colorless, clear liquid, it is engineered to high purity standards, typically exceeding 99.0%, rendering it suitable for high-precision applications.

| Property | Value | Source(s) |

| CAS Number | 45102-52-1 | [1] |

| Molecular Formula | C₇H₈F₄O₂ | [1] |

| Molecular Weight | 200.13 g/mol | [1] |

| Density | 1.25 g/mL at 25 °C | |

| Boiling Point | 124 °C | |

| Refractive Index (n20/D) | 1.373 | |

| Flash Point | 51 °C (123.8 °F) - closed cup | |

| Synonyms | 1H,1H,3H-Tetrafluoropropyl methacrylate, Methacrylic Acid 2,2,3,3-Tetrafluoropropyl Ester |

Synthesis and Purification of the Monomer

The synthesis of this compound can be achieved through several esterification methods. A common and effective approach is the acid-catalyzed esterification of methacrylic acid with 2,2,3,3-tetrafluoropropanol. This method, a variation of the Fischer-Speier esterification, offers high yields and utilizes readily available starting materials.

Diagram of the Synthesis of this compound

Caption: Synthesis of TFPMA via acid-catalyzed esterification.

Experimental Protocol: Esterification of Methacrylic Acid

This protocol describes a representative lab-scale synthesis of this compound.

Materials:

-

Methacrylic acid

-

2,2,3,3-Tetrafluoropropanol

-

Hydroquinone (polymerization inhibitor)

-

Toluene (solvent for azeotropic removal of water)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

All reagents should be of high purity.

Equipment:

-

Round-bottom flask equipped with a magnetic stirrer, thermometer, and a Dean-Stark apparatus connected to a reflux condenser.

-

Heating mantle

-

Separatory funnel

-

Vacuum distillation apparatus

Procedure:

-

Reaction Setup: In a round-bottom flask, combine methacrylic acid, a molar excess of 2,2,3,3-tetrafluoropropanol, a catalytic amount of p-toluenesulfonic acid (typically 1-2 mol% relative to the limiting reagent), and a small amount of hydroquinone to prevent polymerization. Add toluene as the solvent.

-

Esterification: Heat the mixture to reflux with vigorous stirring. The water produced during the reaction will be azeotropically removed and collected in the Dean-Stark trap. Monitor the reaction progress by observing the amount of water collected. The reaction is typically complete when water is no longer being formed.

-

Work-up: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and wash with a saturated sodium bicarbonate solution to neutralize the acidic catalyst and any unreacted methacrylic acid. Wash subsequently with brine.

-

Drying: Dry the organic layer over anhydrous magnesium sulfate, then filter to remove the drying agent.

-

Purification: Purify the crude product by vacuum distillation to obtain pure this compound.[4] The reduced pressure is necessary to prevent polymerization at elevated temperatures.

Polymerization Characteristics

This compound can be polymerized using various techniques, including free-radical and controlled radical polymerization methods. The choice of method depends on the desired polymer architecture, molecular weight, and polydispersity.

Free-Radical Polymerization

Conventional free-radical polymerization is a straightforward method to produce high molecular weight poly(this compound) (PTFPMA).

Caption: Schematic of free-radical polymerization of TFPMA.

Materials:

-

This compound (TFPMA), freshly distilled

-

Benzoyl peroxide (BPO) or Azobisisobutyronitrile (AIBN) as the initiator[5]

-

Anhydrous toluene or ethyl acetate as the solvent

-

Methanol (for precipitation)

Equipment:

-

Schlenk flask or a round-bottom flask with a reflux condenser and nitrogen inlet

-

Magnetic stirrer and heating plate/oil bath

-

Beaker for precipitation

Procedure:

-

Reaction Setup: In a Schlenk flask, dissolve the TFPMA monomer and the initiator (e.g., BPO) in the solvent. The monomer concentration is typically in the range of 1-2 M.

-

Degassing: Deoxygenate the solution by bubbling with nitrogen for at least 30 minutes or by several freeze-pump-thaw cycles. Oxygen can inhibit free-radical polymerization.

-

Polymerization: Heat the reaction mixture to the desired temperature (e.g., 60-80 °C for BPO) under a nitrogen atmosphere with constant stirring. The reaction time can vary from a few hours to overnight, depending on the desired conversion.

-

Isolation: After the desired reaction time, cool the mixture to room temperature. Precipitate the polymer by slowly adding the viscous solution to a large excess of a non-solvent, such as methanol, while stirring.

-

Purification: Collect the precipitated polymer by filtration, wash with fresh non-solvent, and dry under vacuum to a constant weight.

Reversible Addition-Fragmentation Chain-Transfer (RAFT) Polymerization

RAFT polymerization is a controlled radical polymerization technique that allows for the synthesis of polymers with well-defined molecular weights and low polydispersity.[6][7]

Caption: Key steps in RAFT polymerization of TFPMA.

Materials:

-

This compound (TFPMA), freshly distilled

-

2-Cyano-2-propyldodecyl trithiocarbonate (CPDT) as the RAFT agent[6]

-

Azobisisobutyronitrile (AIBN) as the initiator

-

Anhydrous dioxane or toluene as the solvent

-

Methanol (for precipitation)

Equipment:

-

Schlenk flask

-

Magnetic stirrer and oil bath

-

Syringes for sampling

-

Gel Permeation Chromatography (GPC) and Nuclear Magnetic Resonance (NMR) for analysis

Procedure:

-

Reaction Setup: In a Schlenk flask, dissolve the TFPMA monomer, CPDT RAFT agent, and AIBN initiator in the solvent. The molar ratio of monomer to RAFT agent to initiator will determine the target molecular weight and should be carefully calculated.

-

Degassing: Thoroughly deoxygenate the reaction mixture using several freeze-pump-thaw cycles.

-

Polymerization: Place the flask in a preheated oil bath at the desired temperature (e.g., 70 °C) and stir.

-

Monitoring: Periodically take aliquots from the reaction mixture using a nitrogen-purged syringe to monitor monomer conversion (by NMR) and the evolution of molecular weight and polydispersity (by GPC).

-

Termination and Isolation: Once the desired conversion is reached, quench the polymerization by cooling the flask in an ice bath and exposing it to air. Isolate the polymer by precipitation in cold methanol, followed by filtration and drying under vacuum.

Characterization of Poly(this compound)

The synthesized polymer should be characterized to determine its molecular weight, polydispersity, and chemical structure.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹⁹F, and ¹³C NMR can confirm the polymer structure and determine the monomer conversion.[8]

-

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the characteristic functional groups in the polymer.[9]

-

Gel Permeation Chromatography (GPC): GPC is employed to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn).

-

Differential Scanning Calorimetry (DSC): DSC is used to measure the glass transition temperature (Tg) of the polymer, which is reported to be around 68-74.2 °C.[6]

Key Applications

The unique properties of poly(this compound) make it a valuable material for a range of advanced applications.

Hydrophobic and Superhydrophobic Coatings

The low surface energy imparted by the fluorine atoms makes PTFPMA an excellent candidate for creating hydrophobic and superhydrophobic surfaces.[10][11] These coatings are highly water-repellent and find use in:

-

Self-cleaning surfaces

-

Anti-fouling coatings for marine applications

-

Moisture-resistant coatings for electronics

To achieve superhydrophobicity, a dual-scale surface roughness is often created, for which PTFPMA can be combined with nanoparticles or fabricated using specific techniques like spray coating.[12][13]

Optical Materials

Fluorinated polymers are known for their low refractive indices. PTFPMA, with its optical clarity, is a promising material for:

-

Plastic Optical Fibers (POFs): As a core or cladding material in POFs for data transmission over short distances.[14][15][16][17]

-

Antireflective Coatings: To reduce glare and improve light transmission in optical devices.

Biomedical Applications

The biocompatibility of fluorinated polymers is an active area of research.[18] While specific studies on the biocompatibility of PTFPMA are emerging, related fluorinated methacrylates have shown promise in:

-

Drug Delivery: The hydrophobic nature of PTFPMA could be utilized for the encapsulation and controlled release of hydrophobic drugs.[19][20]

-

Biocompatible Coatings: For medical devices and implants to reduce protein adsorption and improve biocompatibility.[21]

Safety and Handling

This compound is a flammable liquid and should be handled with appropriate safety precautions. It is harmful if swallowed and can cause skin and eye irritation. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS).

Conclusion

This compound is a versatile fluorinated monomer with a unique combination of properties that make it highly valuable for the development of advanced materials. Its synthesis, while requiring careful control, is achievable through standard organic chemistry techniques. The ability to polymerize TFPMA via both free-radical and controlled radical methods allows for the tailoring of polymer properties to suit a wide range of applications, from robust hydrophobic coatings and high-performance optical materials to potentially innovative biomedical devices. As research continues to explore the full potential of fluorinated polymers, TFPMA is poised to play an increasingly important role in the advancement of materials science and technology.

References

Click to expand

- Li, C., Li, Y., Xu, Y., Song, Y., Zhu, D., & Huang, J. (1990). Synthesis and Characterization of Poly(this compound) and Its Copolymers with Methyl Methacrylate. Chemical Journal of Chinese Universities, 11(7), 783.

- Calosi, M., Guazzelli, E., Braccini, S., Lessi, M., Bellina, F., Galli, G., & Martinelli, E. (2022).

Sources

- 1. scbt.com [scbt.com]

- 2. US3639460A - Esterification of methacrylic acid - Google Patents [patents.google.com]

- 3. US6838515B2 - Process for the preparation of esters of (meth)acrylic acid - Google Patents [patents.google.com]

- 4. CN101168507B - Method for preparing 2,2,2-trifluoroethyl methacrylate - Google Patents [patents.google.com]

- 5. ocw.mit.edu [ocw.mit.edu]

- 6. researchgate.net [researchgate.net]

- 7. m.youtube.com [m.youtube.com]

- 8. This compound(45102-52-1) 1H NMR [m.chemicalbook.com]

- 9. researchgate.net [researchgate.net]

- 10. asianpubs.org [asianpubs.org]

- 11. mdpi.com [mdpi.com]

- 12. apps.dtic.mil [apps.dtic.mil]

- 13. mdpi.com [mdpi.com]

- 14. Plastic optical fiber - Wikipedia [en.wikipedia.org]

- 15. Synthesis and Characterization of Poly(this compound) and Its Copolymers with Methyl Methacrylate [cjcu.jlu.edu.cn]

- 16. Plastic Fibers [shop.amstechnologies.com]

- 17. researchgate.net [researchgate.net]

- 18. Biocompatible surfaces using methacryloylphosphorylcholine laurylmethacrylate copolymer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Self-Assembled Amphiphilic Fluorinated Random Copolymers for the Encapsulation and Release of the Hydrophobic Combretastatin A-4 Drug - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Self-Assembled Amphiphilic Fluorinated Random Copolymers for the Encapsulation and Release of the Hydrophobic Combretastatin A-4 Drug [sfera.unife.it]

- 21. mdpi.com [mdpi.com]

Authored by: [Your Name/Gemini], Senior Application Scientist

An In-Depth Technical Guide to the Physical Properties of 2,2,3,3-Tetrafluoropropyl Methacrylate

Introduction

This compound (TFPMA) is a fluorinated monomer that has garnered significant interest within the fields of materials science and polymer chemistry. Identified by its CAS number 45102-52-1, this compound serves as a critical building block for the synthesis of advanced polymers with unique and desirable properties. The incorporation of fluorine atoms into the polymer backbone imparts enhanced thermal stability, chemical resistance, and hydrophobicity, stemming from the high bond energy of the carbon-fluorine bond. This guide provides a comprehensive overview of the core physical properties of TFPMA, offering insights for researchers, scientists, and drug development professionals engaged in the design and synthesis of novel fluorinated materials.

Molecular Structure and Identification

The unique properties of TFPMA are a direct consequence of its molecular architecture. The presence of the tetrafluoropropyl group provides the fluorinated characteristics, while the methacrylate group allows for polymerization.

-

Chemical Name: 2,2,3,3-Tetrafluoropropyl 2-methylprop-2-enoate[1][2]

-

Synonyms: 1H,1H,3H-Tetrafluoropropyl methacrylate[1], Methacrylic Acid 2,2,3,3-Tetrafluoropropyl Ester

-

Molecular Formula: C7H8F4O2[3]

Core Physical Properties

The physical properties of a monomer are paramount in determining its handling, polymerization behavior, and the final properties of the resulting polymer. The data presented below has been aggregated from reputable chemical suppliers and databases.

| Physical Property | Value | Source(s) |

| Appearance | Colorless, clear liquid | [5] |

| Density | 1.25 g/mL at 25 °C | [1][2][3][6] |

| Boiling Point | 124 °C | [1][2][3][6] |

| Refractive Index (n20/D) | 1.373 | [1][2][3][6] |

| Melting Point | <0°C | [3] |

| Flash Point | 51 °C (123.8 °F) - closed cup | [2] |

| Purity | Typically ≥99% | [1] |

| Stabilizer | Often contains Butylated Hydroxytoluene (BHT) | [1][2][6] |

Significance and Experimental Considerations of Physical Properties

Understanding the causality behind the measurement of these properties is crucial for their effective application in research and development.

-

Density: The density of TFPMA is a fundamental property for mass-to-volume conversions in experimental setups. It is typically determined using a pycnometer or a digital density meter. The choice of method depends on the required precision and sample volume. A self-validating system for density measurement involves calibrating the instrument with a substance of a well-known density, such as deionized water, at a controlled temperature.

-

Boiling Point: The boiling point is a critical parameter for distillation purification of the monomer and for defining the temperature limits of polymerization reactions. It is experimentally determined by observing the temperature at which the vapor pressure of the liquid equals the external pressure. For a self-validating measurement, the thermometer must be calibrated, and the atmospheric pressure should be recorded, as the boiling point is pressure-dependent.

-

Refractive Index: The refractive index is a measure of how light propagates through the material and is an indicator of its purity.[1] It is a key property for applications in optical materials, such as plastic optical fibers.[7][8] An Abbe refractometer is the standard instrument for this measurement, which must be calibrated using a standard reference material with a known refractive index.

-

Flash Point: The flash point is a critical safety parameter, indicating the lowest temperature at which the vapor of the liquid can ignite in the presence of an ignition source. This is determined using a closed-cup or open-cup flash point tester. The closed-cup method, as cited, generally provides a lower and more conservative value for safety considerations.

Polymerization and Applications

This compound is primarily used as a monomer in the synthesis of fluorinated polymers. These polymers find applications in a variety of fields due to their unique properties.

-

Polymerization: TFPMA can be polymerized through various methods, including suspension polymerization and reversible addition-fragmentation chain-transfer (RAFT) polymerization.[9][10] The choice of polymerization technique influences the molecular weight, dispersity, and architecture of the resulting polymer, which in turn dictates its final properties.[10] For instance, RAFT polymerization allows for the synthesis of well-defined block copolymers.[9] The homopolymer of TFPMA, Poly(this compound), exhibits a glass transition temperature (Tg) of approximately 68-74.2°C.[9][11]

-

Applications: The unique properties of poly(TFPMA) and its copolymers make them suitable for a range of applications:

-

Optical Materials: Due to their optical clarity and specific refractive index, these polymers are used in the manufacturing of plastic optical fibers.[7][8]

-

Coatings and Finishes: The low surface energy and hydrophobicity imparted by the fluorine content make these polymers excellent candidates for water-repellent and anti-fouling coatings, as well as textile and leather finishing agents.[8]

-

Biomedical Materials: The biocompatibility and unique surface properties of fluorinated polymers are leveraged in biomedical applications.[1]

-

Chemical Intermediates: TFPMA serves as an intermediate in the synthesis of other fine chemicals, including insecticides.

-

Experimental Workflow for Polymer Synthesis

The following diagram illustrates a generalized workflow for the synthesis of a polymer using TFPMA.

Caption: A generalized workflow for the synthesis and characterization of poly(TFPMA).

Safety and Handling

This compound is classified as a flammable liquid and vapor.[2][4] It is harmful if swallowed, causes skin irritation, and can cause serious eye damage.[2][4] It is also harmful to aquatic life with long-lasting effects.[2][12] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical.[13] Work should be conducted in a well-ventilated area or a fume hood.[12][13]

This compound is a valuable monomer for the development of advanced fluorinated polymers. Its distinct physical properties, including its density, boiling point, and refractive index, are crucial for its proper handling, polymerization, and the ultimate performance of the resulting materials. A thorough understanding of these properties, coupled with safe laboratory practices, is essential for harnessing the full potential of this versatile chemical in various high-performance applications.

References

- Exploring this compound: Properties and Applications. (n.d.).

-

Synthesis of poly(this compound). (n.d.). ResearchGate. Retrieved from [Link]

-

RAFT Polymerization of this compound in the Presence of Lewis Acids. (2021). Scientific.net. Retrieved from [Link]

-

Synthesis and Characterization of Poly(this compound) and Its Copolymers with Methyl Methacrylate. (1990). Chemical Journal of Chinese Universities. Retrieved from [Link]

-

This compound | C7H8F4O2 | CID 123515 - PubChem. (n.d.). Retrieved from [Link]

-

This compound - Suzhou Hechuang Chemical Co., Ltd. (n.d.). Retrieved from [Link]

-

This compound (45102-52-1) - Chemchart. (n.d.). Retrieved from [Link]

Sources

- 1. 2,2,3,3-四氟丙基甲基丙烯酸酯 99% | Sigma-Aldrich [sigmaaldrich.com]

- 2. 2,2,3,3-四氟丙基甲基丙烯酸酯 99% | Sigma-Aldrich [sigmaaldrich.com]

- 3. This compound CAS#: 45102-52-1 [m.chemicalbook.com]

- 4. This compound | C7H8F4O2 | CID 123515 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. echemi.com [echemi.com]

- 6. This compound 99 45102-52-1 [sigmaaldrich.com]

- 7. Synthesis and Characterization of Poly(this compound) and Its Copolymers with Methyl Methacrylate [cjcu.jlu.edu.cn]

- 8. This compound - Suzhou Hechuang Chemical Co., Ltd. [he-ch.com]

- 9. researchgate.net [researchgate.net]

- 10. RAFT Polymerization of this compound in the Presence of Lewis Acids | Scientific.Net [scientific.net]

- 11. 聚(2,2,3,3-四氟丙基甲基丙烯酸酯) | Sigma-Aldrich [sigmaaldrich.com]

- 12. fishersci.com [fishersci.com]

- 13. chemicalbook.com [chemicalbook.com]

2,2,3,3-Tetrafluoropropyl methacrylate molecular weight

An In-Depth Technical Guide to 2,2,3,3-Tetrafluoropropyl Methacrylate: Properties, Polymerization, and Advanced Applications

Executive Summary

This compound (TFPMA) is a fluorinated monomer of significant interest in materials science, polymer chemistry, and biomedical research. Characterized by a molecular weight of 200.13 g/mol , its structure uniquely combines a polymerizable methacrylate group with a tetrafluoropropyl ester.[1][2] This imparts properties such as hydrophobicity, chemical resistance, thermal stability, and low surface energy to polymers derived from it.[3] This guide provides a comprehensive overview of TFPMA, detailing its fundamental physicochemical properties, molecular structure, polymerization behavior, and applications, with a particular focus on its relevance to researchers in drug development and advanced materials.

Introduction to this compound (TFPMA)

TFPMA, identified by CAS Number 45102-52-1, is a specialty monomer that serves as a critical building block for fluorinated polymers. The presence of strong carbon-fluorine bonds in its structure confers enhanced stability and unique surface properties compared to its non-fluorinated analogs. For drug development professionals and researchers, polymers and copolymers derived from TFPMA are valuable for creating advanced drug delivery systems, hydrophobic medical coatings, and specialty optical materials.[4][5] Understanding its core properties, starting with its molecular weight, is the first step in leveraging this monomer for creating materials with precisely tailored functionalities.

Core Physicochemical Properties

The molecular weight of TFPMA is a cornerstone for stoichiometric calculations in polymerization synthesis, enabling precise control over copolymer composition and final material properties. This and other key properties are summarized below.

| Property | Value | Source(s) |

| Molecular Weight | 200.13 g/mol | [1][2][6] |

| Molecular Formula | C₇H₈F₄O₂ | [1][2] |

| CAS Number | 45102-52-1 | [1] |

| Appearance | Colorless Liquid | |

| Density | 1.25 g/mL at 25 °C | [1] |

| Boiling Point | 124 °C | [1] |

| Refractive Index | n20/D 1.373 | |

| Melting Point | < 0 °C | [1] |

| Synonyms | 1H,1H,3H-Tetrafluoropropyl methacrylate, TFPMA |

Molecular Structure and Functional Significance

The properties of TFPMA are a direct result of its molecular architecture, which features two key functional domains: the methacrylate head and the tetrafluoropropyl tail.

Caption: Chemical structure of this compound (TFPMA).

-

Methacrylate Group (CH₂=C(CH₃)COO−): This is the reactive center of the monomer. The vinyl group is susceptible to free-radical polymerization, allowing TFPMA to be incorporated into long polymer chains, either as a homopolymer or as a copolymer with other monomers.

-

Tetrafluoropropyl Group (−CH₂CF₂CF₂H): This fluorinated segment is responsible for the monomer's unique characteristics. The high electronegativity of the fluorine atoms creates a nonpolar, low-energy surface, which translates to hydrophobicity and oleophobicity in the resulting polymers. This is critical for applications requiring non-stick surfaces or barrier properties.

Polymerization and Material Synthesis

TFPMA can be polymerized using various techniques of radical polymerization, including conventional free-radical polymerization and controlled/"living" radical polymerization (CRP) methods like Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization.[3][7][8] CRP methods are particularly valuable as they allow for the synthesis of polymers with well-defined molecular weights, low dispersity, and complex architectures (e.g., block copolymers).[7]

The resulting homopolymer, poly(this compound) or p(TFPMA), is a solid material with a glass transition temperature (Tg) reported between 68 °C and 74.2 °C.[3] Its properties make it a candidate for applications ranging from specialty coatings to materials for plastic optical fibers.[4]

Caption: General workflow for the synthesis of p(TFPMA) via RAFT polymerization.

Applications in Research and Drug Development

The unique combination of a polymerizable backbone and a fluorinated side chain makes TFPMA a monomer of choice for several high-performance applications:

-

Hydrophobic Coatings for Medical Devices: Polymers containing TFPMA can be used to create water-repellent surfaces on medical implants or devices, potentially reducing biofouling and improving biocompatibility.

-

Drug Delivery Vehicles: TFPMA can be copolymerized with hydrophilic monomers to create amphiphilic block copolymers. These copolymers can self-assemble in aqueous solutions to form micelles or nanoparticles, which are capable of encapsulating hydrophobic drugs for targeted delivery. The fluorinated core provides a stable and inert environment for the drug payload.

-

Specialty Polymers and Plastics: The incorporation of TFPMA into polymer chains enhances thermal stability and chemical resistance. This is valuable for producing materials that must withstand harsh environments.[8]

-

Optical Materials: Fluorinated polymers often exhibit a low refractive index, a property that is essential for applications such as anti-reflective coatings and cladding for optical fibers.[4][8]

Example Experimental Protocol: Synthesis of p(TFPMA) Homopolymer via O-ATRP

This protocol is a representative example of an organocatalyzed atom transfer radical polymerization (O-ATRP), a modern controlled polymerization technique suitable for fluorinated methacrylates.[9]

Objective: To synthesize a well-defined homopolymer of this compound.

Materials:

-

This compound (TFPMA), inhibitor removed

-

Ethyl α-bromophenylacetate (EBP) (Initiator)

-

Perylene (Photocatalyst)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Methanol (for precipitation)

-

Nitrogen (N₂) gas supply

-

Schlenk flask and standard glassware

Methodology:

-

Monomer Preparation: Pass TFPMA monomer (e.g., 2.50 g, 12.5 mmol) through a short column of basic alumina to remove the inhibitor.

-

Reagent Solution Preparation:

-

Prepare a 108 mM solution of the initiator (EBP) in anhydrous DMF.

-

Prepare a 12 mM solution of the photocatalyst (Perylene) in anhydrous DMF. Protect this solution from light.

-

-

Reaction Setup:

-

In a Schlenk flask under a nitrogen atmosphere, add the purified TFPMA monomer.

-

Using a gas-tight syringe, add 1.25 mL of the initiator solution to the monomer.

-

Add 1.25 mL of the photocatalyst solution to the flask. The reaction mixture should be shielded from ambient light.

-

-

Polymerization:

-

Place the sealed flask in a preheated oil bath at the desired temperature (e.g., 70 °C).

-

Stir the reaction mixture for a predetermined time (e.g., 6-24 hours) to achieve the target molecular weight. The progress can be monitored by taking small aliquots and analyzing the conversion via ¹H NMR.

-

-

Termination and Isolation:

-

To stop the polymerization, cool the flask to room temperature and expose the mixture to air.

-

Dilute the viscous reaction mixture with a small amount of DMF or THF if necessary.

-

Precipitate the polymer by slowly adding the solution dropwise into a large volume of cold methanol (e.g., 200 mL) under vigorous stirring.

-

-

Purification:

-

Collect the precipitated white polymer by vacuum filtration.

-

Wash the polymer several times with fresh methanol to remove any unreacted monomer and catalyst.

-

Dry the final polymer product in a vacuum oven at 40-50 °C until a constant weight is achieved.

-

-

Characterization:

-

Determine the molecular weight (Mn) and dispersity (Đ) of the final p(TFPMA) using Size Exclusion Chromatography (SEC).

-

Confirm the polymer structure and purity using Nuclear Magnetic Resonance (NMR) spectroscopy.

-

Measure the glass transition temperature (Tg) using Differential Scanning Calorimetry (DSC).

-

Conclusion

This compound is more than just a chemical with a molecular weight of 200.13 g/mol . It is a highly versatile functional monomer that provides a direct route to advanced fluoropolymers. Its unique properties, derived from its fluorinated side chain, enable the development of sophisticated materials for critical applications in medicine, electronics, and materials science. For researchers and developers, a thorough understanding of its fundamental characteristics and polymerization behavior is paramount to unlocking its full potential in next-generation products.

References

-

Exploring this compound: Properties and Applications. (n.d.). Xiamen Equation Chemical Co.,Ltd. Retrieved January 11, 2026, from [Link]

-

Synthesis of poly(this compound). (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]

-

This compound. (n.d.). PubChem. Retrieved January 11, 2026, from [Link]

-

2,2,3,3,3-Pentafluoropropyl methacrylate. (n.d.). CAS Common Chemistry. Retrieved January 11, 2026, from [Link]

-

2,2,3,3,3-Pentafluoropropyl methacrylate. (n.d.). PubChem. Retrieved January 11, 2026, from [Link]

-

Organocatalyzed Atom Transfer Radical (Co)Polymerization of Fluorinated and POSS-Containing Methacrylates: Synthesis and Properties of Linear and Star-Shaped (Co)Polymers. (2022). MDPI. Retrieved January 11, 2026, from [Link]

-

Synthesis and Characterization of Poly(this compound) and Its Copolymers with Methyl Methacrylate. (1990). Chemical Journal of Chinese Universities. Retrieved January 11, 2026, from [Link]

-

Directed synthesis of copolymers based on fluorine-containing (meth)acrylate derivatives. (2021). Journal of Physics: Conference Series. Retrieved January 11, 2026, from [Link]

-

Synthesis and characterization of fluorinated polyacrylate latex emulsified with novel surfactants. (2014). National Institutes of Health (NIH). Retrieved January 11, 2026, from [Link]

-

Fluorinated Poly(meth)acrylate: Synthesis and properties. (2015). ResearchGate. Retrieved January 11, 2026, from [Link]

-

Highly Fluorinated Methacrylates for Optical 3D Printing of Microfluidic Devices. (2018). MDPI. Retrieved January 11, 2026, from [Link]

-

This compound. (n.d.). Suzhou Hechuang Chemical Co., Ltd.. Retrieved January 11, 2026, from [Link]

-

Fluorinated poly(meth)acrylate. (2014). CORE. Retrieved January 11, 2026, from [Link]

-

Synthesis of Ultrahigh Molecular Weight Poly (Trifluoroethyl Methacrylate) Initiated by the Combination of Palladium Nanoparticles with Organic Halides. (2024). MDPI. Retrieved January 11, 2026, from [Link]

-

Novel Methacrylate-Based Multilayer Nanofilms with Incorporated FePt-Based Nanoparticles and the Anticancer Drug 5-Fluorouracil for Skin Cancer Treatment. (2022). MDPI. Retrieved January 11, 2026, from [Link]

Sources

- 1. This compound CAS#: 45102-52-1 [m.chemicalbook.com]

- 2. This compound | C7H8F4O2 | CID 123515 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and Characterization of Poly(this compound) and Its Copolymers with Methyl Methacrylate [cjcu.jlu.edu.cn]

- 5. Novel Methacrylate-Based Multilayer Nanofilms with Incorporated FePt-Based Nanoparticles and the Anticancer Drug 5-Fluorouracil for Skin Cancer Treatment | MDPI [mdpi.com]

- 6. 2,2,3,3-四氟丙基甲基丙烯酸酯 99% | Sigma-Aldrich [sigmaaldrich.com]

- 7. Volume # 4(137), July - August 2021 — "Directed synthesis of copolymers based on fluorine-containing (meth)acrylate derivatives" [notes.fluorine1.ru]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Synthesis of 2,2,3,3-Tetrafluoropropyl Methacrylate (TFPMA)

This guide provides a comprehensive overview of the primary synthesis routes for 2,2,3,3-Tetrafluoropropyl Methacrylate (TFPMA), a crucial fluorinated monomer in the development of advanced polymers. Designed for researchers and chemical development professionals, this document delves into the underlying chemical principles, provides field-proven experimental protocols, and outlines the critical parameters that govern reaction success, yield, and purity.

Introduction: The Significance of TFPMA

This compound (CAS RN: 45102-52-1) is a specialty monomer valued for the unique properties it imparts to polymers.[1] The incorporation of the tetrafluoropropyl group enhances thermal stability, chemical resistance, hydrophobicity, and oleophobicity, stemming from the strength of the carbon-fluorine bond. These characteristics make poly(TFPMA) and its copolymers essential materials for applications ranging from high-performance coatings and plastic optical fibers to advanced textile and leather finishing agents.[2][3][4] This guide will explore the two predominant and industrially relevant pathways to synthesize this high-purity monomer: direct esterification and transesterification.

Physicochemical Properties of Key Compounds

A thorough understanding of the physical properties of reactants and the final product is fundamental to designing a successful synthesis, particularly for the purification stages.

| Compound | CAS RN | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL @ 25°C) | Refractive Index (n20/D) |

| This compound (TFPMA) | 45102-52-1 | C₇H₈F₄O₂ | 200.13 | 124 | 1.25 | 1.373 |

| 2,2,3,3-Tetrafluoro-1-propanol (TFP-OH) | 76-37-9 | C₃H₄F₄O | 132.06 | 107-109 | ~1.47 | ~1.32 |

| Methacrylic Anhydride | 760-93-0 | C₈H₁₀O₃ | 154.16 | 87 (13 mmHg) | 1.05 | 1.453 |

| Methacrylic Acid (MAA) | 79-41-4 | C₄H₆O₂ | 86.09 | 161 | 1.015 | 1.431 |

| Methyl Methacrylate (MMA) | 80-62-6 | C₅H₈O₂ | 100.12 | 100.3 | 0.944 | 1.414 |

Data compiled from sources[1][5].

Overview of Synthetic Strategies

The synthesis of TFPMA is fundamentally an esterification reaction. The choice between the two main routes—direct esterification and transesterification—depends on factors such as starting material availability, desired purity, byproduct management, and process scale.

Caption: Primary synthesis pathways to TFPMA.

Part 1: The Direct Esterification Route

This classical approach involves the reaction of 2,2,3,3-tetrafluoro-1-propanol (TFP-OH) directly with a methacrylating agent. The choice of agent is critical and dictates the reaction conditions and byproducts.

Causality Behind Reagent Selection

-

Methacrylic Anhydride (Preferred): This is often the superior choice in a laboratory or fine chemical setting. The reaction is highly efficient and avoids the formation of water as a byproduct. The only byproduct is methacrylic acid, which can be easily removed during workup with a basic wash. This eliminates the need for complex water removal setups (e.g., Dean-Stark apparatus) required to drive the reaction equilibrium, which is a major challenge when using methacrylic acid directly.[6]

-

Methacrylic Acid (MAA): While economically favorable due to the low cost of MAA, this is a reversible equilibrium-limited reaction that produces one equivalent of water.[7] To achieve high conversion, water must be continuously removed, typically by azeotropic distillation with a solvent like toluene or cyclohexane.[8] The process requires an acid catalyst, such as p-toluenesulfonic acid (p-TSA) or sulfuric acid, to accelerate the reaction rate.[9]

Reaction Mechanism: Esterification with Methacrylic Anhydride

The reaction proceeds via a nucleophilic acyl substitution. The alcohol (TFP-OH) attacks one of the carbonyl carbons of the anhydride. The tetrahedral intermediate then collapses, eliminating methacrylic acid as a leaving group and forming the desired TFPMA ester. A base catalyst, such as 4-(dimethylamino)pyridine (DMAP), is often used to activate the alcohol and accelerate the reaction.

Detailed Experimental Protocol (Methacrylic Anhydride Method)

This protocol is designed as a self-validating system. Each step includes the scientific rationale, ensuring reproducibility and troubleshooting capability.

1. Reactor Setup:

-

Assemble a 500 mL three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube (filled with CaCl₂), a dropping funnel, and a thermocouple to monitor the internal temperature.

-

The entire setup must be dried to prevent hydrolysis of the anhydride. Purge the system with an inert gas (Nitrogen or Argon).

2. Reagent Charging:

-

Charge the flask with 2,2,3,3-tetrafluoro-1-propanol (TFP-OH) (26.4 g, 0.20 mol).

-

Add a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) (150 mL) to facilitate mixing.

-

Add a catalytic amount of 4-(dimethylamino)pyridine (DMAP) (1.22 g, 0.01 mol).

-

In the dropping funnel, place methacrylic anhydride (33.9 g, 0.22 mol, 1.1 equivalents). A slight excess of the anhydride ensures complete conversion of the more valuable fluorinated alcohol.

3. Reaction Execution:

-

Cool the reaction flask to 0°C in an ice-water bath. This is crucial to control the initial exotherm upon addition of the anhydride.

-

Add the methacrylic anhydride dropwise from the funnel over a period of 60 minutes, ensuring the internal temperature does not exceed 10°C.

-

After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Let it stir for 12-16 hours to ensure the reaction goes to completion.

4. Reaction Monitoring:

-

Progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) by observing the disappearance of the TFP-OH starting material.

5. Workup and Purification:

-

Upon completion, transfer the reaction mixture to a separatory funnel.

-

Wash the organic layer sequentially with:

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution (2 x 100 mL) to remove unreacted anhydride and the methacrylic acid byproduct. Observe for CO₂ evolution to cease.

-

Deionized water (1 x 100 mL).

-

Saturated aqueous sodium chloride (brine) solution (1 x 100 mL) to aid in phase separation and remove residual water.

-

-

Dry the isolated organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator.

6. Final Purification - Vacuum Distillation:

-

The crude product is a colorless oil. Purify it by vacuum distillation.

-

Collect the fraction boiling at approximately 84-86°C at 27 Torr.[1] This step is critical to remove non-volatile impurities and any potential polymer that may have formed. Note: It is advisable to add a polymerization inhibitor like hydroquinone monomethyl ether (MEHQ) to the distillation flask.

Part 2: The Transesterification Route

Transesterification is an elegant alternative, particularly attractive if a simple alkyl methacrylate, like methyl methacrylate (MMA), is a more economical starting material than methacrylic anhydride.

Chemical Principle and Causality

This route involves the reaction of MMA with TFP-OH in the presence of a catalyst.[10] The reaction is an equilibrium:

MMA + TFP-OH ⇌ TFPMA + Methanol

To drive this reaction to the right and achieve a high yield of TFPMA, the low-boiling methanol byproduct (b.p. 64.7°C) must be continuously removed from the reaction mixture.[10][11] This is typically achieved by performing the reaction at a temperature above the boiling point of methanol or a methanol/MMA azeotrope, allowing for its selective distillation.[10]

Catalyst Selection

Both acid and base catalysts can be used. Common choices include:

-

Basic Catalysts: Sodium methoxide, potassium carbonate. Basic catalysts are effective but can sometimes promote unwanted side reactions.

-

Acidic Catalysts: p-Toluenesulfonic acid (p-TSA).

-

Organometallic Catalysts: Tin or titanium-based catalysts like dibutyltin oxide are highly effective and widely used in industrial transesterification.[12]

Detailed Experimental Protocol (Transesterification Method)

This protocol leverages fractional distillation to drive the equilibrium, a core principle of a robust transesterification process.

Caption: Experimental workflow for TFPMA synthesis via transesterification.

1. Reactor Setup:

-

Assemble a 500 mL round-bottom flask with a distillation head packed with Raschig rings or a Vigreux column to facilitate fractional distillation. Equip it with a condenser, a collection flask, a magnetic stirrer, and a heating mantle with a temperature controller.

2. Reagent Charging:

-

Charge the flask with methyl methacrylate (MMA) (40.0 g, 0.40 mol, 2.0 equivalents), 2,2,3,3-tetrafluoro-1-propanol (TFP-OH) (26.4 g, 0.20 mol), and the chosen catalyst (e.g., dibutyltin oxide, ~1% by weight).

-

Add a polymerization inhibitor (e.g., MEHQ, ~200 ppm) to prevent polymerization at elevated temperatures.

3. Reaction Execution:

-

Heat the mixture to a gentle reflux (pot temperature typically 90-110°C).

-

The lower-boiling methanol will form an azeotrope with MMA and distill over. The head temperature should be monitored; it will initially be low (around 64°C, the boiling point of the azeotrope) and will gradually rise as the methanol is removed.[10]

-

Continue the distillation until methanol is no longer being collected and the head temperature approaches that of MMA or the reaction mixture. This process can take several hours.

4. Reaction Monitoring:

-

The reaction can be monitored by analyzing the distillate via GC to confirm the presence of methanol and by analyzing samples from the reaction pot to quantify the formation of TFPMA.

5. Workup and Purification:

-

Cool the reaction mixture to room temperature.

-

If a solid catalyst was used, it can be removed by filtration. If a soluble catalyst was used, washing steps similar to the direct esterification workup may be necessary.

-

The primary purification method is vacuum distillation. Remove the excess MMA under reduced pressure first. Then, increase the vacuum and temperature to distill the final TFPMA product.

Product Characterization and Quality Control

Regardless of the synthetic route, the identity and purity of the final this compound must be rigorously confirmed.

-

¹H and ¹⁹F NMR Spectroscopy: Provides unambiguous structural confirmation. The ¹H NMR will show characteristic peaks for the vinyl protons, the methyl group, and the two distinct methylene groups (-OCH₂- and -CF₂H). ¹⁹F NMR is essential to confirm the fluorine environment.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: Will show key absorbances for the C=O ester stretch (~1725 cm⁻¹), the C=C vinyl stretch (~1635 cm⁻¹), and strong C-F stretches (~1100-1300 cm⁻¹).

-

Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for assessing purity and confirming the molecular weight of the product (m/z = 200.13).[13]

Safety Considerations

Handling the chemicals involved in TFPMA synthesis requires strict adherence to safety protocols.

-

Reagents: Methacrylic acid and anhydride are corrosive. Alkyl methacrylates are flammable, skin irritants, and sensitizers. Fluorinated alcohols should be handled with care.

-

Engineering Controls: All operations should be conducted in a well-ventilated chemical fume hood.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Polymerization: Methacrylates can undergo spontaneous and violent polymerization. Always use a polymerization inhibitor, especially during distillation, and avoid excessive heat.

Conclusion

The synthesis of this compound can be effectively achieved through either direct esterification or transesterification. The direct esterification route using methacrylic anhydride offers a high-yield, straightforward process with a simple workup, making it ideal for many laboratory applications. The transesterification route presents an economically viable alternative for larger-scale production, provided that efficient removal of the alcohol byproduct is engineered into the process. The choice of method ultimately depends on a careful analysis of cost, scale, equipment availability, and desired purity. In all cases, rigorous purification and characterization are paramount to obtaining a monomer suitable for high-performance polymer development.

References

-

ResearchGate. Synthesis of poly(this compound). Available from: [Link]

-

Ningbo Inno Pharmchem Co., Ltd. Exploring this compound: Properties and Applications. Available from: [Link]

- Grigoreva, A., Polozov, E., & Zaitsev, S. (2019). Reversible addition-fragmentation chain transfer (RAFT) polymerization of this compound: Kinetic and structural features. Journal of Fluorine Chemistry, 232, 109484.

- Li, C., et al. (1990). Synthesis and Characterization of Poly(this compound) and Its Copolymers with Methyl Methacrylate. Chemical Journal of Chinese Universities, 11(7), 783.

- Google Patents. Transesterification process - Patent 1241163.

-

CAS. This compound - CAS Common Chemistry. Available from: [Link]

-

MDPI. 2,2,3,3,4,4,4-Heptafluorobutyl Acetate: Transesterification Reaction of 2,2,3,3,4,4,4-Heptafluoro-1-Butanol and Isopropyl Acetate—Side-Product Composition. Available from: [Link]

-

National Institutes of Health (NIH). Direct Access to Functional (Meth)acrylate Copolymers through Transesterification with Lithium Alkoxides. Available from: [Link]

- Marchetti, J., Miguel, V., & Errazu, A. (2008). ESTERIFICATION AND TRANSESTERIFICATION ASSISTED BY MICROWAVES OF CRUDE PALM OIL. HOMOGENEOUS CATALYSIS. Avances en Energías Renovables y Medio Ambiente, 12.

-

Suzhou Hechuang Chemical Co., Ltd. This compound. Available from: [Link]

- Zapata-Gonzalez, I., et al. (2021). Transesterification or polymerization? Reaction mechanism and kinetics of 2-(diethylamino)ethyl methacrylate with methanol and the competitive effect on free-radical polymerization. RSC Advances, 11(32), 19571-19579.

- Grzesik, M., Skrzypek, J., & Witczak, M. Kinetic models for esterification of methacrylic acid using n-propanol and isopropanol.

-

PubChem. 2,2,3,3-Tetrafluoro-1-propanol. Available from: [Link]

-

National Institutes of Health (NIH). Heterogeneous Brønsted Catalysis in the Solvent-Free and Multigram-Scale Synthesis of Polyalcohol Acrylates: The Case Study of Trimethylolpropane Triacrylate. Available from: [Link]

- Google Patents. US3639460A - Esterification of methacrylic acid.

-

ResearchGate. Can you recommend the reaction conditions of esterification of anhydride with alcohol? Available from: [Link]

Sources

- 1. CAS Common Chemistry [commonchemistry.cas.org]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and Characterization of Poly(this compound) and Its Copolymers with Methyl Methacrylate [cjcu.jlu.edu.cn]

- 4. This compound - Suzhou Hechuang Chemical Co., Ltd. [he-ch.com]

- 5. 2,2,3,3-Tetrafluoro-1-propanol | C3H4F4O | CID 6441 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Heterogeneous Brønsted Catalysis in the Solvent-Free and Multigram-Scale Synthesis of Polyalcohol Acrylates: The Case Study of Trimethylolpropane Triacrylate - PMC [pmc.ncbi.nlm.nih.gov]

- 9. US3639460A - Esterification of methacrylic acid - Google Patents [patents.google.com]

- 10. Transesterification process - Patent 1241163 [data.epo.org]

- 11. Transesterification or polymerization? Reaction mechanism and kinetics of 2-(diethylamino)ethyl methacrylate with methanol and the competitive effect on free-radical polymerization - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]

- 12. scielo.org.ar [scielo.org.ar]

- 13. echemi.com [echemi.com]

2,2,3,3-Tetrafluoropropyl methacrylate monomer synthesis

An In-Depth Technical Guide to the Synthesis of 2,2,3,3-Tetrafluoropropyl Methacrylate (TFPMA) Monomer

Authored by a Senior Application Scientist

Abstract

This compound (TFPMA) is a fluorinated monomer of significant interest in materials science and polymer chemistry. Its incorporation into polymer chains imparts a unique combination of desirable properties, including hydrophobicity, chemical resistance, low refractive index, and thermal stability.[1] These attributes make TFPMA-based polymers highly valuable for advanced applications such as high-performance coatings, optical materials, and specialty adhesives.[2][3] This guide provides a comprehensive technical overview of the primary synthesis routes for producing high-purity TFPMA, focusing on the underlying chemical principles, detailed experimental protocols, and robust characterization methods. It is intended for researchers and chemical development professionals seeking to understand and implement the synthesis of this versatile fluorinated monomer.

Introduction to this compound

TFPMA (CAS RN: 45102-52-1) is a methacrylate ester distinguished by the presence of a tetrafluoropropyl group.[4] The strong carbon-fluorine bonds in this moiety are responsible for the monomer's characteristic properties. The electron-withdrawing nature of the fluorine atoms enhances the polymer's resistance to chemical attack and environmental degradation, while the low polarizability of the C-F bond contributes to a low refractive index and low surface energy in the resulting polymers.

Table 1: Physicochemical Properties of TFPMA

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₇H₈F₄O₂ | [5] |

| Molecular Weight | 200.13 g/mol | [5] |

| Appearance | Colorless, clear liquid | |

| Density | 1.25 g/mL at 25 °C | |

| Boiling Point | 124 °C (lit.) | |

| Refractive Index (n20/D) | 1.373 (lit.) |

| Flash Point | 51 °C (123.8 °F) - closed cup | |

Core Synthesis Methodologies

The synthesis of TFPMA is primarily achieved through two well-established esterification pathways: the direct esterification of methacrylic acid and the transesterification of an alkyl methacrylate. The choice between these methods often depends on factors such as starting material availability, desired purity, and process scale.

Direct Esterification of Methacrylic Acid

This is a classic acid-catalyzed condensation reaction between methacrylic acid (MAA) and 2,2,3,3-tetrafluoropropanol (TFP-OH). The reaction is governed by the principles of Fischer-Speier esterification.[6]

Causality and Mechanistic Insight: The reaction is an equilibrium process.[6] To achieve high yields, the equilibrium must be shifted towards the product side. This is accomplished by continuously removing the water byproduct, typically through azeotropic distillation using a suitable solvent like toluene or cyclohexane. An acid catalyst, such as p-toluenesulfonic acid (p-TsOH) or sulfuric acid, is essential to protonate the carbonyl oxygen of the methacrylic acid, thereby increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by the alcohol.[7]

Caption: Acid-catalyzed direct esterification mechanism for TFPMA synthesis.

Transesterification of an Alkyl Methacrylate

Transesterification involves reacting a readily available alkyl methacrylate, such as methyl methacrylate (MMA), with 2,2,3,3-tetrafluoropropanol in the presence of a catalyst.[8] This method avoids the direct handling of corrosive methacrylic acid.

Causality and Mechanistic Insight: Similar to direct esterification, this is an equilibrium-limited reaction.[9] The reaction is driven to completion by removing the low-boiling alcohol byproduct (e.g., methanol from MMA) via distillation.[8] This process can be catalyzed by either acids or bases. Common catalysts include metal alkoxides (e.g., lithium alkoxide), dibutyltin oxide, or strong acids.[10][11] The choice of catalyst is critical; for instance, basic catalysts are often preferred as they can operate at lower temperatures, but they require anhydrous conditions to prevent hydrolysis.[9]

Caption: Catalytic transesterification mechanism for TFPMA synthesis.

Table 2: Comparison of Synthesis Routes

| Parameter | Direct Esterification | Transesterification |

|---|---|---|

| Primary Reactants | Methacrylic Acid, TFP-OH | Methyl Methacrylate, TFP-OH |

| Catalyst | Strong Acid (p-TsOH, H₂SO₄) | Acid or Base (Metal Alkoxides, Dibutyltin Oxide) |

| Byproduct | Water | Low-boiling Alcohol (e.g., Methanol) |

| Key Advantage | Direct route, potentially lower cost starting materials. | Avoids handling corrosive MAA; can be easier to drive to completion. |

| Key Challenge | Efficient water removal is critical; potential for side reactions at high temperatures. | Requires anhydrous conditions for basic catalysts; potential for MMA self-polymerization. |

Detailed Experimental Protocol: Direct Esterification

This protocol provides a self-validating methodology for the laboratory-scale synthesis of TFPMA. The inclusion of a polymerization inhibitor is crucial due to the thermal sensitivity of methacrylate monomers.

Caption: Step-by-step experimental workflow for TFPMA synthesis.

Step-by-Step Methodology

-

Reaction Setup:

-

Equip a three-neck round-bottom flask with a magnetic stirrer, a Dean-Stark apparatus fitted with a reflux condenser, a nitrogen inlet, and a temperature probe.

-

Charge the flask with 2,2,3,3-tetrafluoropropanol (1.0 eq), methacrylic acid (1.2 eq), p-toluenesulfonic acid monohydrate (0.02 eq), a polymerization inhibitor such as monomethyl ether hydroquinone (MEHQ, ~200 ppm), and toluene (approx. 2 mL per gram of alcohol).

-

-

Esterification Reaction:

-

Begin stirring and gently purge the system with nitrogen.

-

Heat the mixture to reflux. The reaction temperature should be maintained to ensure a steady collection of the water-toluene azeotrope in the Dean-Stark trap.

-

Continue the reaction for 4-8 hours, or until the theoretical amount of water has been collected and analysis (e.g., GC) shows near-complete consumption of the limiting reagent (TFP-OH).

-

-

Work-up and Purification:

-

Allow the reaction mixture to cool to room temperature.

-

Transfer the mixture to a separatory funnel and wash sequentially with a 5% aqueous sodium bicarbonate (NaHCO₃) solution (to neutralize the acid catalyst and remove unreacted MAA) and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and add a small amount of fresh polymerization inhibitor.

-

Remove the toluene solvent under reduced pressure using a rotary evaporator.

-

-

Final Isolation:

-

Purify the resulting crude oil by vacuum distillation to yield this compound as a clear, colorless liquid. It is critical to maintain a slow distillation rate and ensure the presence of an inhibitor in the distillation pot to prevent polymerization.

-

Product Characterization

Rigorous characterization is essential to confirm the identity and purity of the synthesized TFPMA monomer. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this purpose.

NMR Spectroscopy

The structure of TFPMA can be unequivocally confirmed by ¹H, ¹³C, and ¹⁹F NMR.[12]

-

¹H NMR: The proton spectrum will show distinct signals for the vinyl protons, the methyl group protons, the methylene protons adjacent to the ester oxygen, and the terminal proton of the fluoroalkyl chain, which appears as a characteristic triplet of triplets due to coupling with adjacent fluorine atoms.

-

¹³C NMR: The carbon spectrum will show signals for the carbonyl carbon, vinyl carbons, methyl carbon, and the two distinct carbons of the fluoroalkyl chain.

-

¹⁹F NMR: The fluorine spectrum provides clear evidence of the tetrafluoroethyl moiety, typically showing two distinct signals with characteristic splitting patterns.

Table 3: Representative NMR Data for TFPMA (CDCl₃)

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |

|---|---|---|---|

| ¹H | ~6.1, ~5.6 | s, s | =CH₂ (vinyl) |

| ~5.9 | tt | -CF₂H | |

| ~4.5 | t | -OCH₂- | |

| ~2.0 | s | -CH₃ | |

| ¹⁹F | ~ -125 | m | -OCH₂CF₂ - |

| | ~ -138 | d | -CF₂ H |

(Note: Exact chemical shifts and coupling constants may vary slightly depending on the solvent and instrument.)

Conclusion

The synthesis of this compound can be reliably achieved via direct esterification or transesterification. The direct esterification route, detailed herein, offers a robust and scalable method, provided that careful attention is paid to the removal of water to drive the reaction equilibrium and the continuous presence of a polymerization inhibitor to ensure product stability. Proper purification by vacuum distillation is paramount for obtaining a high-purity monomer suitable for polymerization and advanced material development. The structural integrity of the final product should always be validated by comprehensive spectroscopic analysis.

References

-

ResearchGate. (n.d.). Synthesis of poly(this compound). Retrieved from [Link]

- Grigoreva, A., Polozov, E., & Zaitsev, S. (2020). Directed synthesis of copolymers based on fluorine-containing (meth)acrylate derivatives. Journal of Fluorine Chemistry, 232, 109484.

- Li, C., et al. (1990). Synthesis and Characterization of Poly(this compound) and Its Copolymers with Methyl Methacrylate. Chemical Journal of Chinese Universities, 11(7), 783.

- Google Patents. (n.d.). US6784312B2 - Fluorine-containing acrylate monomers.

-

Royal Society of Chemistry. (n.d.). Chapter 2: Fluoroalkyl Acrylate Polymers and Their Applications. In Fluorinated Polymers. Retrieved from [Link]

-

ACS Publications. (2014). Synthesis and Performance of Novel Fluorinated Acrylate Polymers: Preparation and Reactivity of Short Perfluoroalkyl Group Containing Monomers. Industrial & Engineering Chemistry Research. Retrieved from [Link]

-

Ningbo Innopharmchem Co., Ltd. (n.d.). Exploring this compound: Properties and Applications. Retrieved from [Link]

-

CAS Common Chemistry. (n.d.). This compound. Retrieved from [Link]

-

MDPI. (2022). 2,2,3,3,4,4,4-Heptafluorobutyl Acetate: Transesterification Reaction of 2,2,3,3,4,4,4-Heptafluoro-1-Butanol and Isopropyl Acetate—Side-Product Composition. Molecules. Retrieved from [Link]

-

National Institutes of Health. (2015). Direct Access to Functional (Meth)acrylate Copolymers through Transesterification with Lithium Alkoxides. ACS Macro Letters. Retrieved from [Link]

- Google Patents. (n.d.). US4739108A - Purification and esterification of methacrylic acid.

- Google Patents. (n.d.).

-

SciELO. (2009). ESTERIFICATION AND TRANSESTERIFICATION ASSISTED BY MICROWAVES OF CRUDE PALM OIL. HOMOGENEOUS CATALYSIS. CT&F - Ciencia, Tecnología y Futuro. Retrieved from [Link]

-

CORE. (2014). Fluorinated poly(meth)acrylate. Retrieved from [Link]

- Google Patents. (n.d.). US20060173191A1 - Transesterification process for production of (meth)acrylate ester monomers.

- Google Patents. (n.d.). US6838515B2 - Process for the preparation of esters of (meth)acrylic acid.

- Google Patents. (n.d.). US3639460A - Esterification of methacrylic acid.

-

ResearchGate. (2000). Kinetic models for esterification of methacrylic acid using n-propanol and isopropanol. Retrieved from [Link]

-

Royal Society of Chemistry. (2014). A facile and highly efficient strategy for esterification of poly(meth)acrylic acid with halogenated compounds at room temperature promoted by 1,1,3,3-tetramethylguanidine. Polymer Chemistry. Retrieved from [Link]

-

ResearchGate. (1984). Determination of the microstructure of poly(methyl ?-fluoroacrylate) by NMR spectroscopy. Retrieved from [Link]

-

De Gruyter. (2011). Structure and Properties of 2,3,3,3-Tetrafluoropropene (HFO-1234yf). Zeitschrift für Naturforschung B. Retrieved from [Link]

-

De Gruyter. (2009). Two-dimensional NMR studies of acrylate copolymers. Pure and Applied Chemistry. Retrieved from [Link]

- Google Patents. (n.d.). CN1023799C - Purification and preparation processes for methyl methacrylate.

-

ResearchGate. (2018). Purification Process of Poly Methyl Methacrylate Products Made with Suspension Polymerization Techniques. Retrieved from [Link]

-

MDPI. (2022). Porous Copolymers of 3-(Trimethoxysilyl)propyl Methacrylate with Trimethylpropane Trimethacrylate Preparation: Structural Characterization and Thermal Degradation. Materials. Retrieved from [Link]

Sources

- 1. polysciences.com [polysciences.com]

- 2. US6784312B2 - Fluorine-containing acrylate monomers - Google Patents [patents.google.com]

- 3. dakenchem.com [dakenchem.com]

- 4. CAS Common Chemistry [commonchemistry.cas.org]

- 5. scbt.com [scbt.com]

- 6. researchgate.net [researchgate.net]

- 7. US6838515B2 - Process for the preparation of esters of (meth)acrylic acid - Google Patents [patents.google.com]

- 8. Transesterification process - Patent 1241163 [data.epo.org]

- 9. scielo.org.ar [scielo.org.ar]

- 10. Direct Access to Functional (Meth)acrylate Copolymers through Transesterification with Lithium Alkoxides - PMC [pmc.ncbi.nlm.nih.gov]

- 11. US20060173191A1 - Transesterification process for production of (meth)acrylate ester monomers - Google Patents [patents.google.com]

- 12. This compound(45102-52-1) 1H NMR spectrum [chemicalbook.com]

An In-Depth Technical Guide to the Spectral Analysis of 2,2,3,3-Tetrafluoropropyl Methacrylate

Introduction

2,2,3,3-Tetrafluoropropyl methacrylate (TFPMA), with a molecular formula of C₇H₈F₄O₂ and a molecular weight of 200.13 g/mol , is a fluorinated monomer of significant interest in materials science and chemical synthesis.[1] Its unique tetrafluoropropyl group imparts desirable properties to the resulting polymers, including thermal stability, chemical resistance, and hydrophobicity. These characteristics make TFPMA a valuable building block in the development of advanced coatings, high-performance polymers, and specialty materials for the pharmaceutical and agricultural sectors. A thorough understanding of its spectral characteristics is paramount for quality control, reaction monitoring, and structural elucidation in research and development.

This technical guide provides a comprehensive overview of the spectral data for this compound, covering Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F), Mass Spectrometry (MS), and Fourier-Transform Infrared (FT-IR) spectroscopy. Each section includes an in-depth analysis of the spectral features, the causality behind the observed signals, and detailed, field-proven experimental protocols for data acquisition.

Molecular Structure and Atom Numbering

For clarity in the subsequent spectral assignments, the following atom numbering scheme will be used for the this compound molecule.

Caption: Molecular structure of this compound with atom numbering.

¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a fundamental technique for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound, typically recorded in deuterated chloroform (CDCl₃), exhibits distinct signals corresponding to the different proton environments in the molecule.[2]

| Signal Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

| H on C1 (vinylic) | ~6.1 | Singlet | 1H | |

| H on C1 (vinylic) | ~5.6 | Singlet | 1H | |

| H on C3 (methyl) | ~1.9 | Singlet | 3H | |

| H on C5 (methylene) | ~4.5 | Triplet | 2H | J(H-F) ≈ 12-14 |

| H on C7 | ~6.0 | Triplet of Triplets | 1H | J(H-F) ≈ 53, J(H-F) ≈ 5 |

Note: The exact chemical shifts and coupling constants may vary slightly depending on the solvent and spectrometer frequency.

Interpretation of the ¹H NMR Spectrum

The causality for the observed chemical shifts and multiplicities is rooted in the electronic environment of each proton:

-

Vinylic Protons (C1): The two protons on the terminal carbon of the double bond are diastereotopic and appear as two distinct singlets at approximately 6.1 and 5.6 ppm. Their downfield shift is due to the deshielding effect of the π-system of the double bond and the neighboring carbonyl group.

-

Methyl Protons (C3): The three protons of the methyl group attached to the double bond are equivalent and appear as a singlet around 1.9 ppm.

-

Methylene Protons (C5): The two protons on the carbon adjacent to the ester oxygen are shifted downfield to approximately 4.5 ppm due to the electron-withdrawing effect of the oxygen atom. This signal appears as a triplet due to coupling with the two fluorine atoms on the adjacent carbon (C6).

-

Methine Proton (C7): The single proton on the terminal fluorinated carbon is significantly deshielded and appears as a complex multiplet, a triplet of triplets, at around 6.0 ppm. The large triplet splitting is due to coupling with the two geminal fluorine atoms on C7, while the smaller triplet splitting arises from coupling to the two fluorine atoms on the adjacent C6.

Experimental Protocol for ¹H NMR Spectroscopy

This protocol outlines the standard procedure for acquiring a high-quality ¹H NMR spectrum of this compound.

Instrumentation:

-

NMR Spectrometer (e.g., 300 MHz or higher)

-

5 mm NMR tubes

Reagents:

-

This compound (5-10 mg)

-

Deuterated chloroform (CDCl₃, ~0.6 mL)

-

Tetramethylsilane (TMS) as an internal standard (optional, as the residual solvent peak can be used for referencing)

Procedure:

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound into a clean, dry vial.

-

Add approximately 0.6 mL of CDCl₃ to dissolve the sample.

-

If using an internal standard, add a small drop of TMS.

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer on the deuterium signal of the CDCl₃.

-

Shim the magnetic field to achieve optimal homogeneity.

-

-

Data Acquisition:

-

Set the appropriate spectral width and receiver gain.

-

Acquire the spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase the spectrum to obtain pure absorption lineshapes.

-

Calibrate the chemical shift scale using the TMS signal (0 ppm) or the residual CHCl₃ peak (7.26 ppm).

-